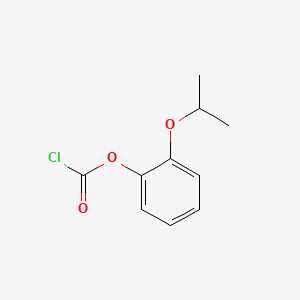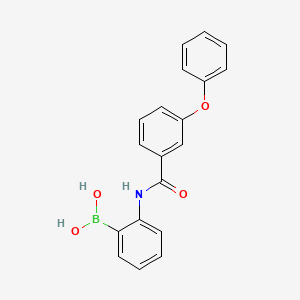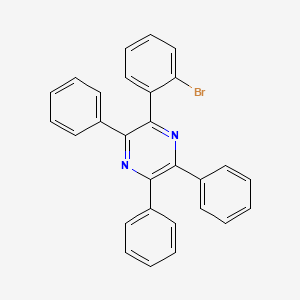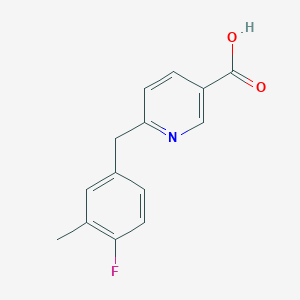
o-Isopropoxyphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Isopropoxyphenyl chloroformate: is an organic compound with the molecular formula C10H11ClO3 . It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of the chloroformate group, which makes it a valuable reagent in chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-Isopropoxyphenyl chloroformate can be synthesized through the reaction of o-isopropoxyphenol with phosgene . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
o-Isopropoxyphenol+Phosgene→o-Isopropoxyphenyl chloroformate+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and minimizing the risks associated with handling phosgene .
Análisis De Reacciones Químicas
Types of Reactions: o-Isopropoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form o-isopropoxyphenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Major Products:
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
o-Isopropoxyphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the preparation of enzyme inhibitors.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of o-Isopropoxyphenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
- Phenyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
Comparison: o-Isopropoxyphenyl chloroformate is unique due to the presence of the isopropoxy group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where other chloroformates may not be suitable .
Propiedades
Número CAS |
42572-19-0 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-7(2)13-8-5-3-4-6-9(8)14-10(11)12/h3-7H,1-2H3 |
Clave InChI |
LCZRGRFZVSOZLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)



![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)

![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)


